![molecular formula C26H15F6N5O3 B2577453 N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1210498-60-4](/img/no-structure.png)

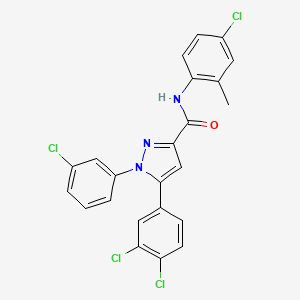

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

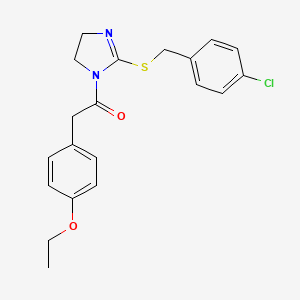

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, a pyrimidine ring, and a benzamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially react under different conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. These properties are typically determined experimentally .Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed versatile precursors for novel azines and azolotriazines incorporating dibromobenzofuran moieties, which are used in the synthesis of novel heterocyclic compounds. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural features and biological activities (Sanad & Mekky, 2018).

Antiviral Activities

Some benzamide-based heterocyclic compounds have shown remarkable antiviral activities against the avian influenza virus, highlighting their potential as antiviral agents. The synthesis route for these compounds provides a foundation for developing novel therapeutics targeting various viral infections (Hebishy et al., 2020).

Synthetic Methodologies

The exploration of novel synthetic methodologies for purine analogues incorporating furan nucleus suggests the versatility of these compounds in drug development and material science. These methodologies enable the creation of various fused heterocyclic ring systems, which are crucial for the development of new materials and pharmaceuticals (Mostafa & Nada, 2015).

Molecular Recognition

Studies on specific molecular recognition of mixed nucleic acid sequences by aromatic dications, such as those related to furamidine, have shed light on the structural origins of enhanced DNA-binding affinity. These findings have implications for the design of compounds for specific recognition of DNA sequences, contributing to advancements in gene therapy and molecular diagnostics (Wang et al., 2000).

Supramolecular Chemistry

Research on the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and aza compounds showcases the role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These studies contribute to the field of supramolecular chemistry, offering insights into the design of new materials with advanced properties (Wang et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, which is synthesized from furan-2-yl hydrazine and 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid. The second intermediate is a benzamide derivative, which is synthesized from 3,5-bis(trifluoromethyl)aniline and 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "Furan-2-yl hydrazine", "6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid", "3,5-bis(trifluoromethyl)aniline", "2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide" ], "Reaction": [ "Synthesis of pyrazole intermediate: Furan-2-yl hydrazine is reacted with 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the pyrazole intermediate.", "Synthesis of benzamide intermediate: 3,5-bis(trifluoromethyl)aniline is reacted with 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide in the presence of a base such as potassium carbonate to form the benzamide intermediate.", "Coupling of intermediates: The pyrazole and benzamide intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the final product." ] } | |

CAS RN |

1210498-60-4 |

Product Name |

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |

Molecular Formula |

C26H15F6N5O3 |

Molecular Weight |

559.428 |

IUPAC Name |

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C26H15F6N5O3/c27-25(28,29)16-9-15(10-17(11-16)26(30,31)32)23(39)34-21-12-19(20-7-4-8-40-20)36-37(21)24-33-18(13-22(38)35-24)14-5-2-1-3-6-14/h1-13H,(H,34,39)(H,33,35,38) |

InChI Key |

SLYSFFYBTFYZQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)

![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)

![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2577391.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)